

Protocol for using CNQX disodium salt in hippocampal slice electrophysiology.

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Compound of Interest

Compound Name: CNQX disodium salt

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Protocol for Using CNQX Disodium Salt in Hippocampal Slice Electrophysiology

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the use of **CNQX disodium salt**, a potent AMPA/kainate receptor antagonist, in hippocampal slice electrophysiology. These protocols are intended for researchers and professionals in the fields of neuroscience and drug development.

Introduction to CNQX Disodium Salt

6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) is a competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are major mediators of fast excitatory synaptic transmission in the central nervous system.[1] The disodium salt form of CNQX offers enhanced water solubility, facilitating its use in aqueous physiological solutions.[2] It is a valuable pharmacological tool for isolating and studying NMDA receptor-mediated currents and for investigating the roles of AMPA/kainate receptors in synaptic plasticity, neuronal excitability, and various neurological disorders.[3][4] While primarily an AMPA/kainate receptor antagonist, at higher concentrations, CNQX can also act as an antagonist at the glycine modulatory site of the NMDA receptor complex.[2] It is also important to note that some studies have reported that CNQX can increase the frequency of spontaneous

inhibitory postsynaptic currents (sIPSCs) through a mechanism independent of ionotropic glutamate receptor blockade.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for **CNQX disodium salt**.

Table 1: Receptor Antagonist Potency

Receptor	IC ₅₀ Value
AMPA Receptor	0.3 μM[2][4][7]
Kainate Receptor	1.5 μM[2][4][7]
NMDA Receptor (Glycine Site)	25 μM[2][4]

Table 2: Recommended Working Concentrations

Application	Concentration Range	Notes
Blocking AMPA Receptor-Mediated EPSCs	10 μM	Provides full blockade of AMPA receptor-mediated responses. [3]
Isolating NMDA Receptor-Mediated Currents	10 - 20 μM	Used in conjunction with Mg ²⁺ -free aCSF or postsynaptic depolarization to relieve the Mg ²⁺ block of NMDA receptors.
Studying Synaptic Plasticity (e.g., LTP)	10 - 20 μM	To dissect the contribution of AMPA/kainate receptors to the induction and expression of plasticity.
Investigating Neuronal Network Activity	5 - 20 μM	To modulate excitatory drive within hippocampal circuits.[7]

Experimental Protocols

Preparation of Solutions

3.1.1. CNQX Disodium Salt Stock Solution

- Reconstitution: **CNQX disodium salt** is soluble in water.^[2] Prepare a stock solution of 10-20 mM in sterile, deionized water.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use, the stock solution can be stored at 4°C for a few days.
- Handling: When preparing dilutions, ensure the stock solution is well-vortexed, as some users have noted the potential for the compound to come out of solution.^[2]

3.1.2. Artificial Cerebrospinal Fluid (aCSF)

A standard aCSF formulation for hippocampal slice electrophysiology is as follows:

Component	Concentration (mM)
NaCl	124
KCl	2.5
KH ₂ PO ₄	1.25
MgSO ₄	2
CaCl ₂	2.5
NaHCO ₃	26
D-Glucose	10

Protocol:

- Prepare the aCSF by dissolving the salts in deionized water.

- Continuously bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes before and throughout the experiment to maintain pH and oxygenation.[8] The final pH should be between 7.3 and 7.4.

Acute Hippocampal Slice Preparation

This protocol is adapted from established methods for preparing acute rodent hippocampal slices.[8][9][10][11]

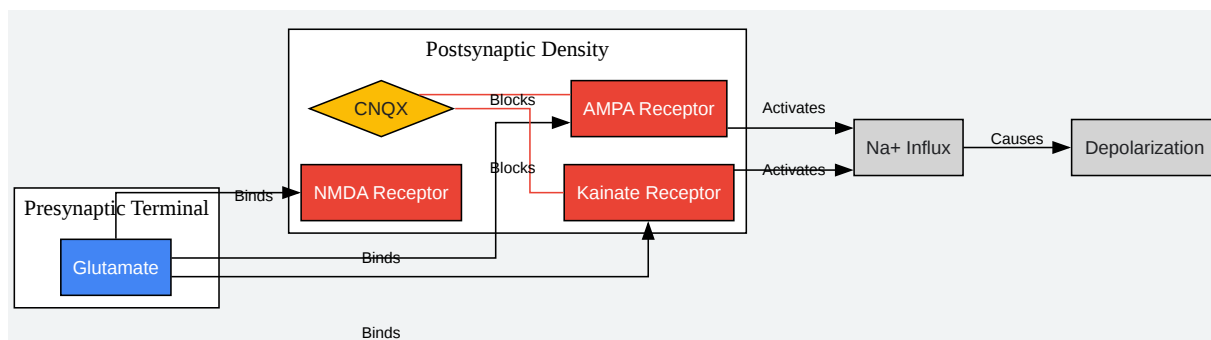
- Anesthesia and Dissection:
 - Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care and use committee (IACUC) protocols.
 - Rapidly decapitate the animal and dissect the brain, placing it in ice-cold, carbogen-bubbled slicing solution. A common slicing solution contains sucrose to improve cell viability: 211 mM sucrose, 3.3 mM KCl, 1.3 mM NaH₂PO₄, 26 mM NaHCO₃, 11 mM D-glucose, 0.5 mM CaCl₂, and 10 mM MgCl₂. [12]
- Slicing:
 - Mount the brain on a vibratome stage and submerge it in the ice-cold, carbogenated slicing solution.
 - Cut transverse hippocampal slices at a thickness of 300-400 μm.
- Recovery:
 - Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen.
 - Allow the slices to recover for at least 1 hour at a controlled temperature (e.g., 32-34°C for the first 30 minutes, then at room temperature).[11][13]

Electrophysiological Recording

This protocol describes whole-cell patch-clamp recording to measure synaptic currents.

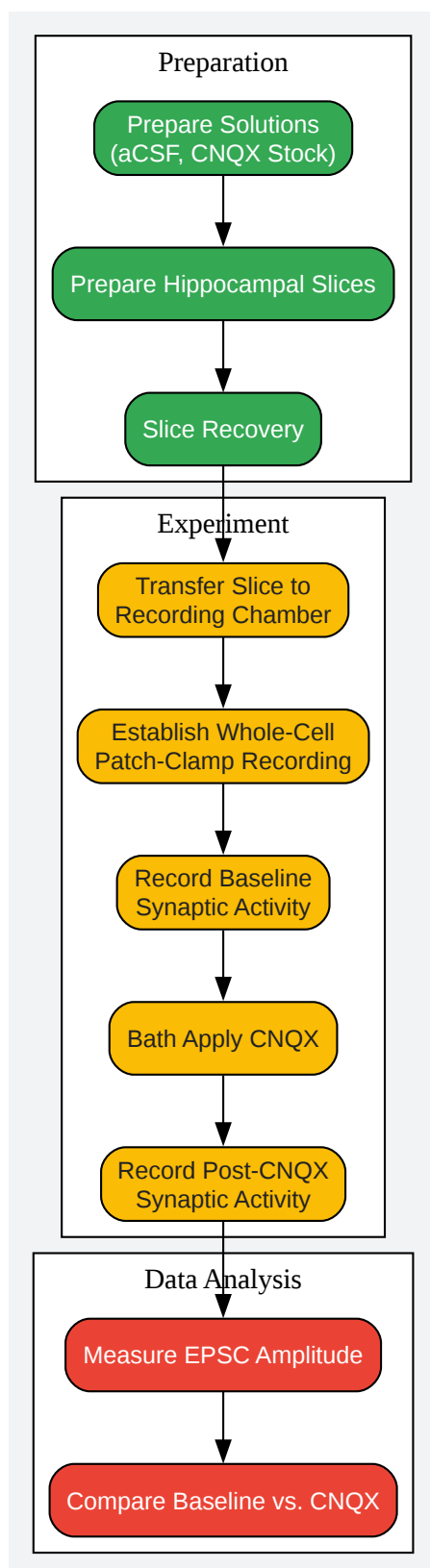
- Slice Transfer: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.
- Neuron Visualization: Visualize hippocampal neurons (e.g., in the CA1 pyramidal cell layer) using differential interference contrast (DIC) microscopy.
- Patch Pipette Preparation:
 - Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.
 - Fill the pipette with an appropriate internal solution. A typical potassium-based internal solution for recording excitatory postsynaptic currents (EPSCs) contains (in mM): 135 K-gluconate, 10 NaCl, 10 HEPES, 1 MgCl₂, 2 Na₂ATP, and 0.3 GTP, with the pH adjusted to 7.3 with KOH.[14]
- Whole-Cell Recording:
 - Obtain a gigaohm seal and establish a whole-cell configuration on a target neuron.
 - Voltage-clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated EPSCs.
- Synaptic Stimulation:
 - Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses in CA1 pyramidal neurons.
 - Deliver brief electrical pulses (e.g., 100-200 μs duration) to elicit EPSCs.
- CNQX Application:
 - After obtaining a stable baseline of evoked EPSCs, bath-apply **CNQX disodium salt** at the desired concentration (e.g., 10 μM) by adding it to the perfusion aCSF.
 - Record the change in the amplitude of the evoked EPSCs to quantify the effect of CNQX. A complete block of the fast EPSC component is expected.[3][15]

Visualizations



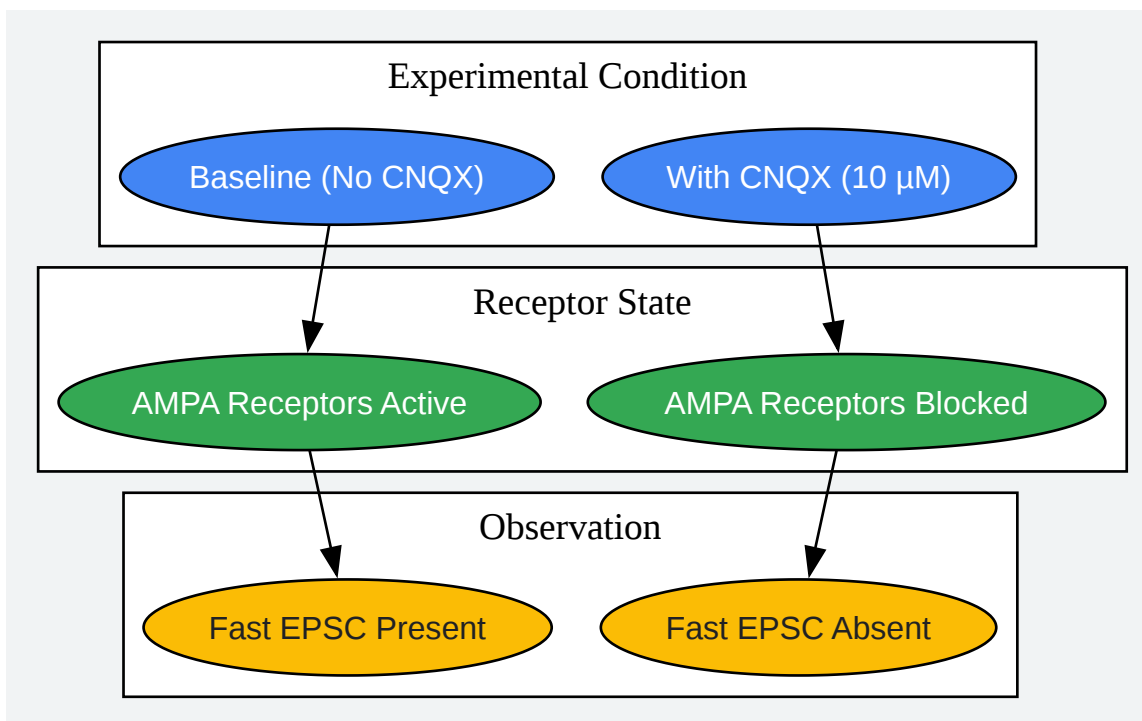
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Caption: Signaling pathway of glutamatergic transmission and CNQX antagonism.



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Caption: Experimental workflow for CNQX application in hippocampal slices.



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Caption: Logical relationship between CNQX application and synaptic response.

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